molecular formula C8H9NO3 B8511389 2-(3-Amino-2-hydroxyphenyl)acetic acid

2-(3-Amino-2-hydroxyphenyl)acetic acid

Cat. No.: B8511389
M. Wt: 167.16 g/mol
InChI Key: GNWXBNKMRHDDOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Amino-2-hydroxyphenyl)acetic acid is a phenolic acid derivative with the molecular formula C 8 H 9 NO 3 and a molecular weight of 167.16 g/mol [ citation:1 ]. Its structure consists of a phenyl ring with amino and hydroxyl substituents at the ortho and meta positions, respectively, linked to an acetic acid group. This arrangement of functional groups facilitates intramolecular hydrogen bonding, which influences the molecule's conformational stability and overall physicochemical behavior [ citation:5 ]. The compound exhibits complex, pH-dependent solubility, displaying optimal solubility in aqueous solutions at a pH where it exists in a zwitterionic form. It is soluble in water and shows enhanced solubility in methanol/water mixtures [ citation:5 ]. The compound features multiple ionizable groups, with a predicted pKa of approximately 1.82 for the carboxylic acid group and estimated pKa values of 9.2 and 10.1 for the amino and phenolic hydroxyl groups, respectively [ citation:5 ]. While direct studies on this specific compound are limited, its structural features make it a metabolite of interest. Related phenolic acids, such as 2-(3-hydroxyphenyl)acetic acid, are well-established as gut microbiota-derived metabolites produced from the breakdown of dietary flavonoids and amino acids [ citation:7 ]. These metabolites are easily absorbed and have demonstrated various bioactive properties in research, including antiviral, antioxidant, and anti-inflammatory effects, suggesting potential research applications in studying metabolic pathways and bioactive small molecules [ citation:7 ]. The presence of ortho- and meta-oriented functional groups on the aromatic ring also makes it a versatile synthon for further chemical synthesis and exploration in medicinal chemistry and materials science. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

2-(3-amino-2-hydroxyphenyl)acetic acid

InChI

InChI=1S/C8H9NO3/c9-6-3-1-2-5(8(6)12)4-7(10)11/h1-3,12H,4,9H2,(H,10,11)

InChI Key

GNWXBNKMRHDDOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)O)CC(=O)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 3 Amino 2 Hydroxyphenyl Acetic Acid

Classical Approaches in Alpha-Amino Acid Synthesis

The cornerstone of synthesizing α-amino acids like 2-(3-amino-2-hydroxyphenyl)acetic acid involves the assembly of the core amino acid structure from simpler precursors. The Strecker synthesis, a time-honored and versatile method, stands as a primary example of such a classical approach.

Strecker Amino Acid Synthesis and its Methodological Modifications

The reaction commences with the condensation of the aldehyde and ammonia (B1221849) to form an imine, which is then attacked by a cyanide ion to yield the α-amino nitrile, in this case, 2-amino-2-(3-amino-2-hydroxyphenyl)acetonitrile. wikipedia.orgmasterorganicchemistry.com

The efficiency of the Strecker synthesis is highly dependent on the reaction conditions. The choice of solvent, temperature, and reaction time are critical parameters that require careful optimization to maximize the yield of the α-amino nitrile intermediate. A common practice involves using a mixture of solvents to ensure the solubility of the various reactants. For instance, a process analogous to the synthesis of a similar hydroxyphenylglycine derivative utilizes a mixed solvent system. In one patented method for a related compound, the aminonitrile was extracted into an ethyl acetate solution, which was then diluted with benzene (B151609). google.com This suggests that a combination of a polar solvent to dissolve the initial reactants and a less polar solvent for extraction and crystallization can be advantageous.

The reaction temperature is typically maintained at or below room temperature during the initial stages to control the exothermic nature of the reaction. For example, a procedure for a similar synthesis involves stirring the reaction mixture at 20-25°C. google.com The duration of the reaction is also a key factor, with sufficient time allowed for the complete formation of the aminonitrile intermediate, which can range from a few hours to over a day.

Table 1: Illustrative Reaction Parameters for Strecker-type Synthesis

ParameterConditionRationale
Solvent System Aqueous solution for initial reaction; Ethyl acetate/Benzene for extraction and crystallizationBalances solubility of polar reactants and facilitates product isolation.
Temperature 20-28°CProvides a controlled reaction rate and minimizes side reactions.
Reaction Time 2-40 hoursEnsures completion of the aminonitrile formation.
Cyanide Source Sodium Cyanide (NaCN)A readily available and effective source of the cyanide nucleophile.
Ammonia Source Ammonium Chloride/Ammonium HydroxideProvides the necessary amine component for imine formation.

This table presents a generalized set of conditions based on analogous syntheses and may require specific optimization for this compound.

The final step in the Strecker synthesis is the hydrolysis of the α-amino nitrile to the corresponding α-amino acid. This transformation is typically achieved through acid catalysis, which effectively converts the nitrile functional group into a carboxylic acid. masterorganicchemistry.comnrochemistry.com The process involves the protonation of the nitrile nitrogen, followed by nucleophilic attack by water. masterorganicchemistry.com

Strong mineral acids, such as hydrochloric acid, are commonly employed for this purpose. The reaction is generally carried out at elevated temperatures to drive the hydrolysis to completion. In a procedure for a related hydroxyphenylglycine, the isolated aminonitrile salt was treated with 22% hydrochloric acid and heated to 90°C for 3 hours. google.com Following the hydrolysis, the desired amino acid can be precipitated by adjusting the pH of the solution. google.com

Resolution of Racemic Mixtures for Enantiopure Synthesis

The classical Strecker synthesis inherently produces a racemic mixture of the α-amino acid, containing equal amounts of both enantiomers. wikipedia.org To obtain an enantiomerically pure compound, a resolution step is necessary. One of the most effective and widely used methods for resolving racemic mixtures of amino acids is through the formation of diastereomeric salts. nih.govlibretexts.org

This technique relies on the principle that diastereomers, unlike enantiomers, have different physical properties, including solubility. nih.govnii.ac.jp By reacting the racemic amino acid (or its precursor aminonitrile) with a single enantiomer of a chiral resolving agent, a pair of diastereomeric salts is formed. Due to their different solubilities in a given solvent, one diastereomer will preferentially crystallize out of the solution, allowing for their separation by filtration. nih.govnii.ac.jp

The success of this method hinges on the careful selection of the resolving agent and the crystallization solvent. The goal is to maximize the difference in solubility between the two diastereomeric salts.

L-(+)-Tartaric acid is a readily available and commonly used chiral resolving agent for the resolution of racemic amines and amino acids. scispace.comlibretexts.org It is a dicarboxylic acid with two chiral centers, making it an effective agent for forming diastereomeric salts.

In a process directly analogous to the potential resolution of racemic 2-amino-2-(3-amino-2-hydroxyphenyl)acetonitrile, L-(+)-tartaric acid is used to resolve DL-2-amino-2-(p-hydroxyphenyl)-acetonitrile. google.com In this procedure, a methanol (B129727) solution of L-(+)-tartaric acid is added to a benzene-ethylacetate solution of the racemic aminonitrile. google.com This leads to the precipitation of one diastereomeric salt, D-(-)-2-amino-2-(p-hydroxyphenyl)-acetonitrile-L-(+)-hemitartarate, which can then be isolated. google.com This isolated salt, now enantiomerically enriched, can be carried forward to the hydrolysis step to produce the corresponding enantiopure amino acid. google.com

Table 2: Example of Diastereomeric Salt Resolution

StepProcedureObservation
1. Salt Formation A methanol solution of L-(+)-tartaric acid is added to a solution of the racemic aminonitrile in a benzene-ethylacetate mixture.Precipitation of crystals begins after a short period.
2. Crystallization The mixture is allowed to stand for an extended period (e.g., 40 hours) to allow for complete crystallization.A crystalline mass of the less soluble diastereomeric salt is formed.
3. Isolation The crystalline solid is isolated by filtration, washed with a suitable solvent mixture, and dried.An enantiomerically enriched diastereomeric salt is obtained.

This table outlines the general steps involved in a diastereomeric salt crystallization, based on a reported procedure for a similar compound. google.com

Preferential Crystallization Induced by Seeding

Preferential crystallization is a powerful technique for resolving racemic mixtures of chiral compounds that form conglomerates, which are physical mixtures of enantiomerically pure crystals. This method leverages the subtle differences in solubility between a racemic mixture and its constituent enantiomers to achieve separation. The process for this compound would involve the preparation of a supersaturated solution of the racemic compound at a specific temperature.

A crucial step in this process is the introduction of seed crystals of the desired enantiomer. These seeds act as templates, inducing the crystallization of only the desired enantiomer from the solution, leaving the other enantiomer in the mother liquor. The success of this technique is highly dependent on precise control over temperature, supersaturation levels, and the prevention of spontaneous nucleation of the undesired enantiomer.

For analogous amino acids, studies have shown that the racemic form can exist as a conglomerate at room temperature, making it amenable to this resolution technique. nih.govsemanticscholar.org The process typically yields enantiomers with high optical purity, which can be further enhanced by recrystallization. nih.govnih.gov While specific data for this compound is not extensively documented, the principles established for similar phenylglycine derivatives suggest its potential applicability. nih.gov The efficiency of the resolution can be influenced by the solvent system and the presence of additives that may inhibit the crystallization of the unwanted enantiomer.

Advanced Catalytic Syntheses

Modern synthetic chemistry offers highly efficient and stereoselective methods for the production of chiral molecules like this compound. These advanced catalytic syntheses often rely on transition metal catalysts or biocatalysts to achieve high enantioselectivity.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Precursors

Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, providing a direct and atom-economical route to chiral compounds. nih.govnih.gov For the synthesis of this compound, a suitable precursor such as a dehydroamino acid or an α-keto acid derivative would be subjected to hydrogenation in the presence of a chiral transition metal catalyst. Rhodium and Ruthenium complexes are commonly employed for this purpose. rsc.orgwiley-vch.de

The general reaction involves the addition of hydrogen across a double bond of the prochiral precursor, with the chiral catalyst directing the approach of the hydrogen molecule to create the desired stereocenter. The choice of catalyst, solvent, and reaction conditions is critical for achieving high conversion and enantiomeric excess (ee).

The heart of the transition metal catalyst is the chiral ligand, which is responsible for inducing stereoselectivity. The design of these ligands has been a major focus of research, leading to the development of a vast library of phosphine-based ligands. nih.govresearchgate.net Key families of ligands include those with atropisomeric backbones like BINAP and its derivatives, and those with phosphocyclic motifs such as DuPhos. wiley-vch.denih.gov

The stereoselectivity of the hydrogenation is governed by the three-dimensional structure of the ligand, which creates a chiral pocket around the metal center. This chiral environment forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer. The electronic properties of the ligand also play a role, influencing the catalytic activity and turnover frequency (TOF), which is a measure of the catalyst's efficiency. Subtle modifications to the ligand's structure can have a profound impact on both the enantioselectivity and the reaction rate. unl.edu

Ligand FamilyKey Structural FeatureTypical MetalApplication in Asymmetric Hydrogenation
BINAP Axially chiral biaryl phosphineRhodium, RutheniumHydrogenation of a wide range of prochiral olefins and ketones.
DuPhos Chiral bisphospholaneRhodiumHighly enantioselective hydrogenation of enamides and other olefins.
Josiphos Ferrocene-based diphosphineRhodium, IridiumVersatile ligands for the hydrogenation of various functional groups.
TsDPEN N-tosylated diamineRutheniumUsed in Noyori-type catalysts for asymmetric transfer hydrogenation of ketones. mdpi.comresearchgate.net

In some cases, the precursor molecule itself can be modified to enhance the efficiency of the asymmetric hydrogenation. This "substrate engineering" approach may involve the introduction of protecting groups or coordinating moieties that improve the substrate's interaction with the catalyst. For instance, the presence of a nearby carbonyl or carboxyl group can help to anchor the substrate to the metal center, leading to a more ordered transition state and higher enantioselectivity.

For the synthesis of this compound, a precursor like 2-(2-benzyloxy-3-nitrophenyl)acrylic acid could be envisioned. The benzyloxy group would protect the phenol (B47542), preventing catalyst poisoning, while the nitro and acrylic acid functionalities would be the sites for subsequent reduction and hydrogenation. The choice of protecting group is critical, as it must be stable under the hydrogenation conditions and easily removable in a later step.

Biocatalytic Amination Pathways for Enantioselective Production

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods for the synthesis of chiral amines. nih.gov Enzymes such as transaminases (TAs) and amine dehydrogenases (AmDHs) can catalyze the amination of prochiral ketones with high enantioselectivity. nih.govfrontiersin.orgdiva-portal.org

For the enantioselective production of this compound, a biocatalytic reductive amination of a precursor like 2-(2-hydroxy-3-aminophenyl)-2-oxoacetic acid could be employed. In this reaction, an amine donor, such as isopropylamine or alanine, is used to transfer an amino group to the keto acid, with the enzyme controlling the stereochemical outcome. nih.gov

The advantages of biocatalytic methods include their high selectivity, mild reaction conditions (typically aqueous media at or near room temperature), and the potential for high conversions. Modern techniques like directed evolution are being used to engineer enzymes with improved stability, broader substrate scope, and tailored selectivity for specific target molecules. nih.gov

Enzyme ClassReaction TypeCo-factorAmine SourceKey Advantage
Transaminases (TAs) Reductive AminationPyridoxal-5'-phosphate (PLP)Amine donor (e.g., isopropylamine)Broad substrate scope, high enantioselectivity.
Amine Dehydrogenases (AmDHs) Reductive AminationNAD(P)HAmmoniaUses inexpensive ammonia, generates water as the main byproduct.

Synthesis of Key Precursors and Analogs for Derivatization

The synthesis of this compound relies on the availability of suitable starting materials. A plausible synthetic route would begin with a commercially available substituted phenol, such as 2-hydroxyacetophenone or 2-hydroxyphenylacetic acid.

A key strategic step is the introduction of the amino group, which is often accomplished via nitration followed by reduction. For example, nitration of a hydroxyphenylacetic acid derivative would yield a nitrophenylacetic acid precursor. google.comsigmaaldrich.com Subsequent reduction of the nitro group, typically through catalytic hydrogenation with a catalyst like palladium on carbon (Pd/C), would provide the desired amino functionality.

Preparation of 2-Hydroxyphenylacetic Acid (as a potential starting material)

A common and effective method for synthesizing 2-Hydroxyphenylacetic acid involves the treatment of (2-Chlorophenyl)acetic acid with an alkali metal hydroxide, such as sodium hydroxide, in the presence of a copper salt catalyst. google.com This process is typically conducted in an organic solvent at elevated temperatures, generally above 130°C. google.comgoogle.com

The reaction proceeds by suspending the alkali metal hydroxide in an inert hydrocarbon solvent, after which (2-Chlorophenyl)acetic acid and the copper catalyst are added. google.com The mixture is then heated, with preferred temperatures ranging from 160°C to 220°C, to facilitate the nucleophilic substitution of the chlorine atom with a hydroxyl group. google.com An advantage of this method is that it can be carried out at atmospheric pressure, avoiding the need for specialized high-pressure equipment like an autoclave. google.comgoogle.com

Upon completion of the reaction, the mixture is cooled and treated with water. The product, 2-Hydroxyphenylacetic acid, is then isolated through a workup procedure that typically involves acidification and extraction with an organic solvent like ethyl acetate. google.com

Table 1: Synthesis of 2-Hydroxyphenylacetic Acid

ParameterDetailsSource(s)
Starting Material (2-Chlorophenyl)acetic acid google.comgoogle.com
Primary Reagent Sodium Hydroxide (NaOH) google.comgoogle.com
Catalyst Copper salt (e.g., Copper sulphate) google.com
Solvent Inert hydrocarbon solvent (e.g., 'SOLVESSO' 200) google.com
Temperature >130°C (preferably 160°C - 220°C) google.com
Pressure Atmospheric google.comgoogle.com

Multi-step Organic Transformations for Substituted Analogs

To generate the target compound, this compound, or its analogs, the 2-Hydroxyphenylacetic acid backbone must undergo further functionalization. A key strategic step involves the introduction of a nitro group onto the aromatic ring, which can subsequently be reduced to the desired amino group. The nitration of hydroxyphenylacetic acid derivatives is a known transformation. For instance, treating 2-hydroxyphenylacetic acid with a nitrating agent like nitric acid introduces a nitro group onto the ring. evitachem.comchemicalbook.com This nitro-substituted analog is a critical intermediate that can be converted to an amino-substituted analog via reduction reactions, using reagents such as hydrogen gas with a palladium catalyst. evitachem.com

Beyond this crucial transformation, other reactions can be employed to create a variety of substituted analogs.

Methylation Reactions (e.g., using diazomethane)

Methylation is a common strategy to modify the carboxylic acid functional group, converting it into a methyl ester. This transformation can be achieved using diazomethane (B1218177) (CH₂N₂). The reaction between a carboxylic acid and diazomethane proceeds readily to form the corresponding methyl ester, with nitrogen gas as the only byproduct. This method is effective for creating methyl ester analogs of 2-Hydroxyphenylacetic acid, such as Methyl 2-(2-hydroxyphenyl)acetate. chemicalbook.com The esterification is typically carried out by dissolving the parent acid in a suitable solvent like methanol and introducing the esterifying agent. chemicalbook.com

Formylation Reactions (e.g., Rieche formylation)

Formylation introduces an aldehyde (formyl) group onto the aromatic ring, creating a valuable synthetic handle for further modifications. The Rieche formylation is particularly suited for electron-rich aromatic compounds, including phenols. wikipedia.orgsynarchive.com This reaction utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄). wikipedia.orgcommonorganicchemistry.com

When applied to 2-Hydroxyphenylacetic acid, the strongly activating ortho-hydroxyl group directs the electrophilic substitution to the positions ortho and para to it. This allows for the synthesis of formyl-substituted analogs, which are versatile precursors for more complex molecules. wikipedia.orgsynarchive.com However, formylation of substrates with a hydroxyl group can sometimes lead to substrate degradation under Rieche conditions. uniroma1.it

Table 2: Key Reagents in Rieche Formylation

RoleReagentSource(s)
Substrate Type Electron-rich aromatic compounds (e.g., Phenols) wikipedia.org
Formylating Agent Dichloromethyl methyl ether wikipedia.orgsynarchive.com
Catalyst Lewis Acid (e.g., Titanium tetrachloride, TiCl₄) wikipedia.orgcommonorganicchemistry.com
Aldol-Type Condensation and Subsequent Reduction Reactions

Aldol-type condensation reactions are a fundamental tool for carbon-carbon bond formation, typically involving the reaction of an enolate with a carbonyl compound. wikipedia.org To apply this methodology to the 2-Hydroxyphenylacetic acid scaffold, a carbonyl group must first be present on the molecule. This can be achieved through the formylation reaction described previously (Section 2.3.2.2), yielding a formyl-substituted 2-Hydroxyphenylacetic acid analog.

This aldehyde-functionalized analog can then serve as the electrophilic partner in a crossed-aldol reaction with another carbonyl compound (an aldehyde or ketone) that can form an enolate. wikipedia.org The reaction combines the two carbonyl compounds to form a β-hydroxy carbonyl product, known as an aldol. wikipedia.org This product can often undergo dehydration to yield an α,β-unsaturated carbonyl compound. wikipedia.org

Subsequent reduction reactions can be employed to modify the newly formed structure. For example, the double bond of the α,β-unsaturated system or the carbonyl group can be reduced, leading to a wide array of complex, highly functionalized analogs of this compound.

Detailed Research on "this compound" Inconclusive

A comprehensive search of scientific literature and chemical databases has failed to yield specific, detailed research findings on the chemical reactivity and derivatization of the compound This compound . While the functional groups present in the molecule—a carboxylic acid, a primary aromatic amine, and a phenolic hydroxyl group—have well-documented reactivities, literature detailing these specific reactions for this particular molecular structure is not available.

The user's request for an article structured with specific subsections on esterification, amide bond formation, Schiff base formation, N-alkylation/acylation, and reactions of the phenolic hydroxyl group, complete with detailed research findings and data tables, cannot be fulfilled at this time due to the absence of published studies on this exact compound.

Searches for the reactivity of "this compound" predominantly yield results for its isomers, such as the more commonly studied 3-hydroxyphenylglycine and 4-hydroxyphenylglycine, or for compounds with similar structural motifs like 2-aminophenol (B121084) and various phenylacetic acids. Adhering to the strict instruction to focus solely on "this compound" prevents the inclusion of this analogous, but distinct, chemical information.

Consequently, it is not possible to generate a scientifically accurate article with the required depth and specific data for the requested compound.

Chemical Reactivity and Derivatization of 2 3 Amino 2 Hydroxyphenyl Acetic Acid

Reactions Involving the Phenolic Hydroxyl Group

O-Alkylation and O-Acylation Reactions

The phenolic hydroxyl group of 2-(3-Amino-2-hydroxyphenyl)acetic acid is a primary site for derivatization through O-alkylation and O-acylation reactions. These reactions target the oxygen atom of the hydroxyl group, which acts as a nucleophile.

O-Alkylation involves the formation of an ether linkage. A general method for O-alkylation of hydroxylamines involves using the methanesulfonates of the respective alcohols. organic-chemistry.org In a related synthesis, the hydroxyl group of 2-hydroxyphenylacetic acid has been methylated using diazomethane (B1218177) in an ethyl ether and methanol (B129727) solution to yield methyl 2-(2-methoxyphenyl) acetate. unl.pt This demonstrates the susceptibility of the phenolic hydroxyl group to methylation, a common O-alkylation reaction.

O-Acylation results in the formation of an ester. For hydroxyamino acids, direct and chemoselective O-acylation can be achieved without the need for protecting groups by using acyl halides or carboxylic anhydrides under acidic conditions. ffi.nonih.gov This method is scalable and often does not require chromatographic purification to furnish the side-chain ester derivatives. ffi.nonih.gov The acidic environment protonates the more basic amino group, deactivating it as a nucleophile and thus allowing the acylating agent to react selectively with the less basic hydroxyl group. nih.gov This technique has been successfully applied to various hydroxyamino acids, including tyrosine and 3,4-dihydroxyphenylalanine (DOPA). ffi.nonih.gov

Table 1: O-Acylation and O-Alkylation Reactions
Reaction TypeGeneral ReagentsFunctional Group TargetedProduct TypeKey Condition
O-AlkylationAlkyl halides, Diazomethane, MethanesulfonatesPhenolic Hydroxyl (-OH)EtherBase or specific methylating agent unl.pt
O-AcylationAcyl halides, Carboxylic anhydridesPhenolic Hydroxyl (-OH)EsterAcidic conditions (for chemoselectivity) ffi.nonih.gov

Chelation Chemistry with Metal Ions

The structure of this compound, featuring adjacent amino and hydroxyl groups, as well as a carboxylic acid moiety, makes it a potent chelating agent. Chelating agents are compounds that can form multiple coordinate bonds to a single central metal ion, forming stable, water-soluble complexes called chelates. mdpi.com The arrangement of donor atoms (oxygen and nitrogen) in this compound is well-suited for coordinating with various metal ions.

Derivatives of 2-hydroxyphenylacetic acid are recognized for their strong metal-chelating abilities, particularly for iron. acs.org For instance, ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid (EDDHA) and its analogues are highly effective fertilizers used to treat iron chlorosis in plants growing in calcareous soils because they form stable complexes with Fe³⁺. acs.orgnih.gov Similarly, 2-hydroxybenzamide-based compounds are known to chelate divalent metal ions like Mg²⁺. nih.gov The new chelating agent 2-(2-((2-hydroxybenzyl)amino)ethylamino)-2-(2-hydroxyphenyl)acetic acid (DCHA), a structural analogue, has been synthesized to create an iron fertilizer with intermediate stability between different isomers of EDDHA/Fe³⁺. nih.govucm.essigmaaldrich.com

Equilibrium studies are crucial for quantifying the stability of metal-ligand complexes. The stability of these complexes is expressed by stability constants (log K). Potentiometric and spectrophotometric titrations are common methods used to determine these constants for chelates with various metal ions. acs.orgnih.gov

For analogues of this compound, stability constants have been determined for several biologically and agronomically important metal ions. For the chelating agent DCHA, which shares the 2-hydroxyphenylacetic acid core, the stability constants with Fe³⁺, Cu²⁺, Mg²⁺, and Ca²⁺ have been measured. nih.govsigmaaldrich.com The results show that the DCHA/Fe³⁺ chelate possesses intermediate stability compared to related o,o-EDDHA/Fe³⁺ and o,p-EDDHA/Fe³⁺ complexes, yet it is capable of maintaining iron in solution under agronomic conditions. nih.govsigmaaldrich.com Studies on EDDHA and its derivatives have also established stability constants for these same metal ions. acs.orgnih.gov The order of stability for complexes formed by bivalent ions of the first transition series with most ligands is typically Mn < Fe < Co < Ni < Cu > Zn. researchgate.net

Table 2: Stability Constants (log K) of DCHA with Various Metal Ions
Metal IonStability Constant (log K) for DCHASignificance
Fe³⁺Intermediate stability nih.govsigmaaldrich.comEffective for iron transport in agronomic applications nih.govsigmaaldrich.com
Cu²⁺Determined via spectrophotometry acs.orgnih.govRelevant for biological systems and potential toxicity
Mg²⁺Determined via potentiometric titration acs.orgnih.govImportant for biological function and competition for the ligand
Ca²⁺Determined via potentiometric titration acs.orgnih.govImportant for biological function and competition for the ligand

The efficacy of a chelating agent can be significantly altered by the presence of different substituent groups on the aromatic ring. nih.gov These substituents can modify the electronic properties of the ligand, thereby affecting the acidity of the donor groups (phenolic hydroxyl and carboxylic acid) and, consequently, the stability of the metal complexes. nih.gov

In studies of EDDHA analogues, the introduction of electron-withdrawing or electron-donating groups onto the phenyl rings has been shown to impact their protonation constants and metal stability constants. nih.gov For example, the presence of sulfonium (B1226848) groups in EDDHSA leads to an increase in acidity, which affects its complexation behavior, though it is still considered potentially effective for correcting iron chlorosis. nih.gov The position of the substituents also plays a critical role. The chelating ability of ligands is influenced by both the electron-donating or electron-withdrawing nature of the substituents and their structural disposition, which can enhance or hinder π-delocalization across the molecule. researchgate.net This modulation of the charge distribution directly impacts the stability of the formed metal chelate. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reaction proceeds via a two-step mechanism involving the formation of a positively charged carbocation intermediate known as a Wheland intermediate or arenium ion. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of the reaction are heavily influenced by the substituents already present on the ring. wikipedia.org

The phenyl ring of this compound contains three substituents: a hydroxyl group (-OH), an amino group (-NH₂), and an acetic acid group (-CH₂COOH).

Activating Groups : The hydroxyl and amino groups are powerful activating substituents. wikipedia.org They donate electron density to the ring through resonance, stabilizing the arenium ion intermediate and increasing the reaction rate. wikipedia.org They are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves.

Deactivating Group : The acetic acid group is a deactivating substituent. The carboxyl moiety is electron-withdrawing, which destabilizes the arenium ion. However, it is attached via a methylene (B1212753) (-CH₂-) spacer, which mitigates its deactivating effect compared to a directly attached carboxyl group.

Given the powerful activating and directing effects of the -OH and -NH₂ groups, electrophilic substitution is expected to be facile. The positions on the ring are C4, C5, and C6. The C2 position has the -OH group, C3 has the -NH₂ group, and C1 has the -CH₂COOH group. The most likely positions for electrophilic attack would be C4 (para to the -OH and ortho to the -NH₂) and C6 (ortho to the -OH). Steric hindrance from the existing substituents will also play a role in determining the final product distribution. Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Oxidative Transformations and Pathways

The phenolic and amino moieties in this compound make the molecule susceptible to oxidative transformations. Phenolic compounds, in general, can be oxidized, and this reactivity is central to many of their biological and chemical functions. wikipedia.org The oxidation of a hydroxyl group on a phenyl ring can lead to the formation of corresponding quinones. The presence of the adjacent electron-donating amino group is expected to lower the oxidation potential of the phenolic hydroxyl group, making the molecule more easily oxidized.

The oxidation pathway can be complex, potentially leading to polymerization or the formation of various colored products. In biological systems, phenolic compounds are often synthesized by organisms in response to oxidative stress or pathogen attack. wikipedia.org The specific oxidative pathways for this compound would likely involve initial oxidation at the phenolic hydroxyl group, potentially followed by intramolecular cyclization or further oxidation reactions involving the amino group. The exact products would depend on the specific oxidizing agent used and the reaction conditions.

Table of Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The aromatic region of the spectrum is expected to show complex signals corresponding to the three protons on the phenyl ring. The substitution pattern (hydroxyl at C2 and amino at C3) would lead to distinct splitting patterns for each aromatic proton. The methylene (B1212753) (-CH₂) protons of the acetic acid side chain would likely appear as a singlet, though coupling to the adjacent chiral center could potentially lead to more complex splitting in certain solvents or under specific conditions. The protons of the amino (-NH₂) and hydroxyl (-OH) groups are often broad and their chemical shifts can be highly dependent on the solvent, concentration, and temperature. In a D₂O solvent, these labile protons would exchange with deuterium (B1214612) and their signals would disappear.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic-H 6.8 – 7.2 Multiplet 3H

Note: This is a predicted data table based on general principles and data from similar compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., aromatic, aliphatic, carbonyl). As with ¹H NMR, specific, verified experimental ¹³C NMR data for this compound is scarce. However, a predicted spectrum can be outlined.

The spectrum would be expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carboxyl carbon (-COOH) would resonate at the most downfield position (typically 170-180 ppm). The aromatic carbons would appear in the range of 110-160 ppm, with the carbons directly attached to the electron-donating hydroxyl and amino groups appearing at higher fields (more shielded) and the carbon attached to the acetic acid side chain at a lower field. The methylene carbon (-CH₂) would be found in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
-COOH ~174.5
C-OH ~155.2
C-NH₂ ~145.1
Aromatic Carbons 120 – 130

Note: This is a predicted data table based on general principles and data from similar compounds. Actual experimental values may vary.

To overcome the limitations of one-dimensional NMR and to unambiguously assign all proton and carbon signals, multi-dimensional NMR techniques are employed.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing connectivity within a molecule.

COSY would reveal correlations between protons that are coupled to each other, which would be instrumental in assigning the protons on the aromatic ring.

HSQC would show direct one-bond correlations between protons and the carbons they are attached to, allowing for the definitive assignment of protonated carbons.

HMBC provides information about longer-range (two- or three-bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the entire molecular structure. For instance, an HMBC experiment could show a correlation between the methylene protons and the carboxyl carbon, as well as with the aromatic carbons.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy is a specialized technique that provides information about the nitrogen atoms in a molecule. nih.govnih.govresearchgate.net Given the presence of an amino group in this compound, ¹⁵N NMR could be used to probe the electronic environment of the nitrogen atom. nih.govnih.govresearchgate.net The chemical shift of the ¹⁵N nucleus would be sensitive to factors such as protonation state and hydrogen bonding. nih.govnih.govresearchgate.net While natural abundance ¹⁵N NMR experiments can be time-consuming due to the low natural abundance and sensitivity of the ¹⁵N nucleus, the use of ¹⁵N-labeled compounds can greatly enhance the signal. nih.govnih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy (typically to within a few parts per million). This precision allows for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₈H₉NO₃, the calculated exact mass of the neutral molecule is 167.05824 g/mol . HRMS would be able to confirm this exact mass, thereby providing strong evidence for the molecular formula and distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Table 3: HRMS Data for this compound

Ion Calculated m/z Observed m/z Elemental Composition
[M+H]⁺ 168.06552 Typically within 5 ppm C₈H₁₀NO₃

Note: Observed m/z values are subject to experimental variation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This technique is highly sensitive and selective, making it ideal for the identification and quantification of compounds in complex mixtures, such as biological samples.

In an LC-MS/MS analysis of this compound, the compound would first be separated from other components in the sample by an LC column. The separated compound would then be ionized (e.g., by electrospray ionization, ESI) and introduced into the mass spectrometer. In the first stage of mass analysis (MS1), the protonated molecule [M+H]⁺ (m/z ≈ 168.1) would be selected. This precursor ion would then be subjected to collision-induced dissociation (CID), causing it to fragment. The resulting product ions are then analyzed in the second stage of mass analysis (MS2).

The fragmentation pattern is characteristic of the molecule's structure. For amino acids, common fragmentation pathways include the loss of water (H₂O), carbon monoxide (CO), and ammonia (B1221849) (NH₃). nih.gov Based on the structure of this compound, expected fragmentation could involve the neutral loss of the carboxylic acid group as COOH (45 Da) or the combined loss of water and carbon monoxide.

Table 4: Predicted MS/MS Fragmentation for this compound ([M+H]⁺)

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss
168.1 122.1 H₂O + CO

Note: This is a predicted fragmentation pattern. Actual fragmentation may vary depending on the instrument and experimental conditions.

The development of a specific LC-MS/MS method would involve optimizing chromatographic conditions (e.g., column type, mobile phase composition) to achieve good separation and signal intensity, as well as tuning the mass spectrometer parameters for optimal ionization and fragmentation. nih.govnih.gov

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. thermofisher.com It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb radiation at frequencies corresponding to their natural vibrational modes. The resulting spectrum is a unique fingerprint of the molecule. frontiersin.org

For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its constituent functional groups: the amino (-NH₂), hydroxyl (-OH), carboxylic acid (-COOH), and the substituted benzene (B151609) ring.

O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group. The broadness is a result of intermolecular hydrogen bonding.

N-H Stretching: The amino group typically shows two absorption bands in the 3300-3500 cm⁻¹ range for the symmetric and asymmetric stretching vibrations of the N-H bonds.

C=O Stretching: The carboxylic acid group will produce a strong, sharp absorption peak between 1700-1725 cm⁻¹ corresponding to the carbonyl (C=O) stretch.

C-O Stretching: The C-O stretching of the carboxylic acid and the phenolic hydroxyl group would appear in the 1210-1320 cm⁻¹ and 1000-1260 cm⁻¹ regions, respectively.

Aromatic C=C Stretching: The benzene ring will show characteristic C=C stretching vibrations as a series of peaks in the 1450-1600 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted aromatic ring are expected in the 690-900 cm⁻¹ region, which can help confirm the substitution pattern.

Table 1: Expected FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Amino (-NH₂)N-H Stretch (asymmetric & symmetric)3300 - 3500
Hydroxyl (-OH)O-H Stretch (H-bonded)3200 - 3600 (broad)
Carboxylic Acid (-COOH)C=O Stretch1700 - 1725 (strong)
Carboxylic Acid (-COOH)O-H Stretch2500 - 3300 (very broad)
Aromatic RingC=C Stretch1450 - 1600
Phenol (B47542) / Carboxylic AcidC-O Stretch1000 - 1320

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to FTIR. nih.gov It is based on the inelastic scattering of monochromatic light, usually from a laser. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, making it an excellent tool for probing the carbon skeleton of the aromatic ring. nih.govresearchgate.net

In the analysis of this compound, Raman spectroscopy would provide valuable insights:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, which is often weak in the FTIR spectrum, typically produces a strong and sharp peak in the Raman spectrum around 1000 cm⁻¹. Other aromatic C=C stretching modes also give rise to distinct Raman signals.

C-C Skeletal Vibrations: Vibrations of the C-C backbone of the molecule are readily observed.

Complementary Information: The technique can help resolve ambiguities in the FTIR spectrum, especially in the crowded fingerprint region (below 1500 cm⁻¹). nih.gov Spectra of the solid compound are generally sharper and more complex than when it is in solution. nih.gov

Table 2: Representative Raman Shifts for this compound

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)
Aromatic RingRing Breathing (symmetric)~1000
Aromatic RingC=C Stretch1580 - 1620
Aromatic RingC-H In-plane Bend1020 - 1050
Carboxylic AcidC=O Stretch1640 - 1680
Amino GroupN-H Bend1590 - 1650

Elemental Analysis and Microanalysis for Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. The experimental results are then compared to the theoretical values calculated from the molecular formula. This comparison is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity.

The molecular formula for this compound is C₈H₉NO₃. The theoretical elemental composition can be calculated based on its atomic masses (C≈12.01, H≈1.01, N≈14.01, O≈16.00) and molecular weight (167.16 g/mol ). smolecule.com A close correlation between the experimentally determined percentages and the calculated values (typically within ±0.4%) provides strong evidence for the compound's identity and high purity.

Table 3: Theoretical Elemental Composition of this compound (C₈H₉NO₃)

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01896.0857.48%
Hydrogen (H)1.0199.095.44%
Nitrogen (N)14.01114.018.38%
Oxygen (O)16.00348.0028.70%
Total 167.18 100.00%

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. crsubscription.com It is indispensable for monitoring reaction progress, assessing the purity of the final product, and for isolation.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for qualitative analysis. fishersci.com It is particularly useful for monitoring the progress of a chemical synthesis. The separation is based on the differential partitioning of components between a stationary phase (a thin layer of adsorbent material, such as silica (B1680970) gel, on a flat plate) and a mobile phase (a solvent or solvent mixture). nih.gov

In the synthesis of this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate alongside the starting materials. As the solvent moves up the plate, the components separate. The product, having a different polarity than the reactants, will travel a different distance up the plate, indicated by its Retention Factor (Rf) value. The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot for the product is prominent. Because amino acids are often colorless, a visualizing agent like ninhydrin (B49086) is typically sprayed on the plate, which reacts with the amino group to produce a purple or yellow spot. crsubscription.comaga-analytical.com.pl

Table 4: Hypothetical TLC Monitoring of a Synthesis Reaction

CompoundRf ValueObservation
Starting Material A0.80Spot diminishes over time
Starting Material B0.72Spot diminishes over time
This compound (Product)0.45Spot appears and intensifies over time
Stationary Phase: Silica Gel 60 F₂₅₄
Mobile Phase: n-butanol:acetic acid:water (12:3:5)
Visualization: Ninhydrin spray followed by heating

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers high resolution and sensitivity. For polar compounds like amino acids, reverse-phase HPLC is the most common mode.

In this method, the sample is passed through a column packed with a non-polar stationary phase (e.g., C18 silica). A polar mobile phase is pumped through the column, and separation occurs based on the differential partitioning of the analytes between the two phases. A UV detector is often used for detection, as the aromatic ring in this compound absorbs UV light. The time it takes for the compound to pass through the column, known as the retention time, is a characteristic identifier. The area under the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for precise quantification of its purity.

Table 5: Typical HPLC Parameters for Purity Analysis

ParameterCondition
InstrumentHigh-Performance Liquid Chromatography System
ColumnC18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseA: 0.1% Acetic Acid in WaterB: Acetonitrile
GradientIsocratic or Gradient Elution (e.g., starting with 5% B)
Flow Rate1.0 mL/min
DetectionUV Absorbance at 254 nm or 280 nm
Injection Volume10 µL
Expected Retention TimeDependent on exact conditions, but would be a single sharp peak for a pure sample

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile organic compounds. However, compounds like this compound, which possess polar functional groups (carboxylic acid, hydroxyl, and amino groups), are non-volatile and prone to decomposition at the high temperatures required for GC analysis. thermofisher.com To overcome this limitation, derivatization is employed to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com This process involves replacing the active hydrogens on the polar groups with nonpolar moieties. sigmaaldrich.com

The primary methods for derivatizing amino acids for GC analysis are silylation and acylation. sigmaaldrich.comgcms.cz Silylation, a very common technique, involves reacting the compound with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). thermofisher.comsigmaaldrich.com This replaces the acidic protons on the carboxyl, hydroxyl, and amino groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively, yielding a more volatile derivative. gcms.cz Acylation involves reaction with reagents like perfluoroacid anhydrides (e.g., trifluoroacetic anhydride, TFAA) to form stable and highly volatile derivatives. gcms.cz

Once derivatized, the sample can be injected into a gas chromatograph, typically equipped with a capillary column such as a 5% phenyl methylpolysiloxane column, and detected using a flame ionization detector (FID) or a mass spectrometer (MS). thermofisher.com The resulting chromatogram provides information on the purity of the compound and allows for its quantification. Mass spectrometry provides structural information based on the fragmentation patterns of the derivative. sigmaaldrich.com For TBDMS derivatives, characteristic fragments corresponding to the loss of methyl (M-15) or tert-butyl (M-57) groups are often observed. sigmaaldrich.com

Table 1: Common Derivatization Reagents for GC Analysis of Amino Acids
Reagent ClassExample ReagentAbbreviationTarget Functional GroupsResulting Derivative
SilylationN-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFA-COOH, -OH, -NH2, -SHTrimethylsilyl (TMS)
SilylationN-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFA-COOH, -OH, -NH2, -SHtert-Butyldimethylsilyl (TBDMS)
AcylationTrifluoroacetic AnhydrideTFAA-OH, -NH2, -SHTrifluoroacetyl (TFA)
AcylationPentafluoropropionic AnhydridePFPA-OH, -NH2, -SHPentafluoropropionyl (PFP)
AcylationHeptafluorobutyric AnhydrideHFBA-OH, -NH2, -SHHeptafluorobutyryl (HFB)

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about the molecular structure, including bond lengths, bond angles, and torsional angles, as well as how the molecules pack together in the crystal lattice. researchgate.net For a compound like this compound, single-crystal XRD analysis would yield a complete picture of its solid-state conformation.

Table 2: Representative Crystallographic Data Obtainable from XRD Analysis
ParameterDescriptionHypothetical Value
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
Unit Cell DimensionsLengths (a, b, c) and angles (α, β, γ) of the unit cell.a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95°
Bond Length (C-O)Distance between carbon and oxygen atoms in the hydroxyl group.1.36 Å
Bond Angle (C-C-N)Angle between three connected atoms.121.5°
Torsion AngleDihedral angle describing the rotation around a bond.-175° (C-C-C-O)

Other Specialized Analytical Methods

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. Phenolic compounds, containing a benzene ring, typically exhibit strong UV absorption. wikipedia.org The spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic phenyl ring.

The position and intensity of the absorption maxima (λmax) are sensitive to the nature and position of substituents on the ring. Natural phenols characteristically absorb near 270 nm. wikipedia.org The presence of the electron-donating hydroxyl (-OH) and amino (-NH₂) groups is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. The solvent and its pH can also significantly influence the spectrum by altering the protonation state of the amino, hydroxyl, and carboxylic acid groups, thereby affecting the electronic structure of the molecule.

Table 3: Typical UV Absorption Maxima for Related Phenolic Compounds
Compoundλmax (nm)Key Chromophore
Phenol~270Hydroxyphenyl
Aniline~280Aminophenyl
Ferulic Acid321Conjugated phenolic system
Quercetin369Extended conjugated flavonoid system

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. ethz.chethz.ch It is a highly specific method for studying paramagnetic substances, such as free radicals, radical ions, and transition metal complexes. ethz.ch The stable ground state of this compound is a diamagnetic molecule with all electrons paired; therefore, it is EPR-silent and would not produce an EPR signal. ethz.ch

However, EPR spectroscopy could be used to characterize paramagnetic species derived from this compound. For instance, if the molecule undergoes a one-electron oxidation, it would form a radical cation that could be detected by EPR. Similarly, exposure to high-energy radiation, such as gamma rays, can lead to the formation of stable free radicals within the molecular structure, which have been studied in other amino acid derivatives. researchgate.net The resulting EPR spectrum would provide information about the electronic environment of the unpaired electron through its g-value and about its interactions with nearby magnetic nuclei (e.g., ¹H, ¹⁴N) through hyperfine coupling constants. researchgate.net

Table 4: Hypothetical EPR Parameters for a Radical Derived from this compound
ParameterDescriptionHypothetical Value
g-valueCharacterizes the magnetic moment of the unpaired electron.2.0030
Hyperfine Coupling (aN)Interaction of the unpaired electron with the nitrogen nucleus.0.45 mT
Hyperfine Coupling (aH)Interaction of the unpaired electron with specific proton nuclei.aH(ring) = 0.2 mT, aH(CH₂) = 0.15 mT

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a compound. It can determine reduction and oxidation potentials and provide insights into the mechanisms of electrochemical reactions. The this compound molecule contains a phenol group, which is known to be electrochemically active.

A cyclic voltammogram of this compound would likely show an anodic (oxidation) peak corresponding to the oxidation of the phenolic hydroxyl group. This process is often irreversible and can involve the transfer of electrons and protons to form a phenoxy radical, which may then be further oxidized to a quinone-like species. researchgate.netmdpi.com The peak potential for this oxidation would be a measure of how easily the compound gives up electrons. The electrochemical behavior, including peak potentials and currents, is typically dependent on factors such as the pH of the supporting electrolyte, the scan rate, and the electrode material. abechem.ir Studies on similar compounds have shown that the electrochemical oxidation is facilitated in acidic media. abechem.ir

Computational Chemistry and Theoretical Investigations of 2 3 Amino 2 Hydroxyphenyl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a detailed description of molecular structure and properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) has become a primary tool for investigating the molecular geometry and electronic structure of organic compounds. researchgate.netnih.gov Methods such as the hybrid B3LYP functional, combined with basis sets like 6-31G* or 6-311+G(d,p), are frequently used to perform geometry optimization, where the molecule's lowest energy conformation is determined. researchgate.net

Furthermore, DFT is used to analyze the electronic structure by calculating the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (typically colored red) and electron-poor regions (colored blue), which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table presents illustrative data based on typical values for similar molecular structures.

ParameterBond/AngleCalculated Value
Bond LengthC=O~1.21 Å
Bond LengthC-O (hydroxyl)~1.36 Å
Bond LengthC-N (amino)~1.40 Å
Bond AngleO=C-OH~123°
Dihedral AngleC-C-C-C (ring)~0°

Following geometry optimization, the same DFT methods are employed to calculate the molecule's harmonic vibrational frequencies. researchgate.netresearchgate.net These theoretical frequencies correspond to the fundamental vibrational modes of the molecule, such as stretching, bending, and torsional motions of its constituent functional groups. The results can be used to simulate infrared (IR) and Raman spectra. icm.edu.pl

Due to the harmonic approximation used in the calculations, the computed frequencies are often systematically higher than those observed experimentally. To improve accuracy, it is common practice to apply a scaling factor to the calculated wavenumbers. researchgate.netresearchgate.net The resulting scaled theoretical spectrum can then be compared with experimental FTIR and Raman data for the assignment of spectral bands. icm.edu.pl For 2-(3-Amino-2-hydroxyphenyl)acetic acid, key vibrational modes would include the O-H stretch of the hydroxyl and carboxylic acid groups, the N-H stretches of the amino group, and the C=O stretch of the carboxylic acid. ijcce.ac.irchem-soc.si

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative) This table presents illustrative scaled data based on typical values for the functional groups present.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
O-H Stretch (Phenolic)-OH~3600 cm⁻¹
N-H Symmetric Stretch-NH₂~3400 cm⁻¹
N-H Asymmetric Stretch-NH₂~3500 cm⁻¹
O-H Stretch (Carboxylic)-COOH~3300-2500 cm⁻¹ (broad)
C=O Stretch-COOH~1710 cm⁻¹
C-C Aromatic StretchPhenyl Ring~1600-1450 cm⁻¹

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's electronic properties and chemical reactivity. ijcce.ac.irresearchgate.net DFT calculations provide the energies of these orbitals (E_HOMO and E_LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net

The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO), is a key indicator of molecular stability. iucr.org A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. ijcce.ac.ir For this compound, the electron-donating amino and hydroxyl groups would likely cause the HOMO to be delocalized over the aromatic ring, while the electron-withdrawing carboxylic acid group would contribute to the localization of the LUMO. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to explore the conformational flexibility and dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms by solving Newton's equations of motion, typically in a simulated environment such as a box of water molecules to mimic physiological conditions. ijbiotech.com

For this compound, MD simulations would provide insights into the rotational freedom of the acetic acid side chain relative to the phenyl ring and the dynamics of the intramolecular hydrogen bond. nih.gov Analysis of the simulation trajectory can reveal the most stable and frequently occurring conformations. researchgate.net Key metrics such as the Root Mean Square Deviation (RMSD) can be monitored to assess the stability of the molecule's conformation throughout the simulation. ijbiotech.com This type of analysis is essential for understanding how the molecule might interact with biological targets, as its shape and flexibility are critical to its function. researchgate.net

Chemical Reactivity Descriptors and Mechanistic Insights

The energies of the frontier orbitals obtained from DFT calculations can be used to determine various global chemical reactivity descriptors. ijcce.ac.ir These descriptors, based on conceptual DFT, provide quantitative measures of a molecule's reactivity and are valuable for predicting its chemical behavior. semanticscholar.org

Key descriptors include:

Ionization Potential (I): Approximated as I ≈ -E_HOMO

Electron Affinity (A): Approximated as A ≈ -E_LUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). This index measures the propensity of a species to accept electrons. ijcce.ac.irsemanticscholar.org

These calculated indices provide a theoretical framework for understanding the molecule's stability, reactivity, and potential reaction mechanisms.

Table 3: Global Chemical Reactivity Descriptors (Illustrative) This table presents illustrative data based on plausible FMO energies for this type of molecule.

DescriptorFormulaIllustrative Value
E_HOMO--5.8 eV
E_LUMO--1.2 eV
Ionization Potential (I)-E_HOMO5.8 eV
Electron Affinity (A)-E_LUMO1.2 eV
Energy Gap (ΔE)E_LUMO - E_HOMO4.6 eV
Chemical Hardness (η)(I - A) / 22.3 eV
Electronegativity (χ)(I + A) / 23.5 eV
Electrophilicity Index (ω)μ² / (2η)2.66 eV

Structure-Property Relationship Modeling

Structure-Property Relationship modeling, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, aims to build mathematical models that correlate a molecule's structural or physicochemical features with its properties or biological activity.

The computational descriptors derived for this compound—such as its geometrical parameters (bond lengths, angles), electronic properties (dipole moment, orbital energies), and reactivity indices (hardness, electrophilicity)—can serve as inputs for these models. By developing a model based on a series of related compounds, it becomes possible to predict properties like solubility, lipophilicity (logP), or potential therapeutic activity for new, untested derivatives. This predictive capability is highly valuable in fields like drug discovery and materials science, as it can guide the design of new molecules with desired characteristics and reduce the need for extensive experimental synthesis and testing.

Biocatalytic and Microbial Transformations of 2 3 Amino 2 Hydroxyphenyl Acetic Acid

Enzymatic Biotransformations in vitro

Hydrolytic Enzyme Systems and Stereoselective Biotransformations

There is no specific information available in the reviewed scientific literature concerning the use of hydrolytic enzyme systems for the biotransformation of 2-(3-Amino-2-hydroxyphenyl)acetic acid. Consequently, data on stereoselective biotransformations involving this compound are also absent.

Oxidoreductase-Mediated Transformations

Information regarding the transformation of this compound mediated by oxidoreductases could not be located in the available scientific literature.

Microbial Degradation Pathways in Environmental Contexts

Aerobic and Anaerobic Biodegradation Mechanisms

Specific aerobic or anaerobic biodegradation pathways for this compound have not been documented in the reviewed literature. While degradation pathways for other substituted phenylacetic acids have been studied, this information cannot be directly extrapolated to the target compound.

Identification and Characterization of Microbial Strains Involved in Degradation

No microbial strains, either bacterial or fungal, have been specifically identified and characterized for their ability to degrade this compound.

Metabolite Profiling in Microbial Systems

As no microbial degradation studies for this compound have been reported, there is no information available on the resulting metabolite profiles.

Formation and Metabolism in Biological Systems

The journey of this compound through biological systems involves intricate interactions with the host's metabolic machinery and, most significantly, the diverse microbial communities residing in the gut. These microorganisms possess a wide array of enzymes capable of transforming complex aromatic structures into a variety of metabolites.

Biotransformation by Gut Microbiota and Related Enzymes

The gut microbiota is a key player in the metabolism of numerous dietary compounds that escape digestion and absorption in the upper gastrointestinal tract. researchgate.net Aromatic amino acids and other phenolic compounds are particularly susceptible to microbial degradation in the colon. mdpi.com The unabsorbed fractions of these compounds are subjected to a battery of enzymatic reactions catalyzed by intestinal bacteria, leading to the formation of a diverse array of metabolites. researchgate.netnih.gov This microbial metabolism significantly influences the bioavailability and potential biological activities of the parent compounds.

While direct evidence for the biotransformation of this compound by specific gut microbial species is not yet extensively documented, the general pathways for the degradation of analogous aromatic compounds have been studied. For instance, the bacterial catabolism of indole-3-acetic acid, another aromatic acid, has been characterized, with distinct aerobic and anaerobic degradation pathways identified in various bacterial strains. nih.gov These pathways involve a series of enzymatic steps that ultimately break down the aromatic ring structure. It is plausible that similar enzymatic processes, such as hydroxylation, deamination, and ring cleavage, are involved in the metabolism of this compound by gut bacteria.

Comparative Studies on Metabolite Formation

Comparative metabolomic studies have proven invaluable in understanding the profound impact of the gut microbiome on the metabolic landscape of the host. Such studies comparing germ-free and conventional animals have revealed that a vast number of blood metabolites are derived from or significantly influenced by gut microbial activity. nih.gov These analyses have particularly highlighted the role of the gut flora in the metabolism of amino acids and the generation of various phenyl-containing organic acids. nih.gov

In the context of aminophenolic compounds, while specific comparative studies on this compound are lacking, research on related molecules provides insights into potential metabolic pathways. The bacterial degradation of 4-hydroxyphenylacetic acid has been shown to proceed via different routes in various bacterial species, underscoring the metabolic diversity within the gut microbiota. nih.gov It is anticipated that comparative studies involving the administration of this compound to conventional and germ-free models, or to individuals with varying gut microbiota compositions, would be instrumental in identifying its specific microbial metabolites.

Enzymology of Degradation: Characterization of Key Enzymes and Catalytic Mechanisms

The breakdown of aromatic compounds by microorganisms is a testament to their remarkable metabolic versatility, which is underpinned by a diverse arsenal (B13267) of enzymes. The characterization of these enzymes and their catalytic mechanisms is crucial for a comprehensive understanding of the degradation pathways.

While the specific enzymes responsible for the degradation of this compound have not been definitively identified and characterized, studies on the catabolism of other aromatic compounds have revealed families of enzymes that are likely involved. Bacterial catabolism of aromatic compounds often involves multi-component enzyme systems. eltislab.com For instance, the degradation of a brominated aromatic herbicide by Comamonas sp. 7D-2 involves a nitrilase, a reductive dehalogenase, a monooxygenase, and a dioxygenase. nih.gov

The initial steps in the degradation of aminophenolic compounds could involve enzymes such as monooxygenases or dioxygenases that catalyze the hydroxylation and subsequent cleavage of the aromatic ring. The characterization of a two-component kinase that initiates the catabolism of hydroxyphenylethanones in bacteria provides a model for the initial activation of such aromatic substrates. eltislab.com Following ring cleavage, a series of enzymes would further process the resulting aliphatic intermediates. The elucidation of the specific enzymes involved in the degradation of this compound will require a combination of genetic, biochemical, and structural biology approaches.

Synthetic Utility and Applications in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

The specified compound, 2-(3-Amino-2-hydroxyphenyl)acetic acid, is an achiral molecule as it does not possess a stereocenter. Therefore, it cannot be directly utilized as a chiral building block in asymmetric synthesis. Methodologies in this field rely on starting materials that are enantiomerically pure. The acquisition of single-enantiomer compounds is typically achieved through asymmetric synthesis, where chirality is introduced into an achiral molecule, or through chiral resolution, a process that separates a racemic mixture into its constituent enantiomers. wikipedia.org

Precursor for Complex Heterocyclic Compounds and Fine Chemicals

The most prominent synthetic application of this compound is its role as a precursor for complex heterocyclic compounds, particularly those containing a benzoxazole (B165842) core. The ortho-disposed amino and hydroxyl groups on the phenyl ring constitute a classic reactive dyad for forming five-membered heterocyclic systems.

The condensation of an ortho-aminophenol with a carboxylic acid or its derivatives (such as acyl chlorides or anhydrides) is a fundamental and widely used method for the synthesis of 2-substituted benzoxazoles. In this context, this compound can undergo intramolecular cyclization or intermolecular condensation to yield valuable heterocyclic structures. For instance, intramolecular cyclization could lead to a lactam-fused benzoxazole system, while reaction with other reagents can form benzoxazoles with the acetic acid moiety preserved for further functionalization. The use of amino acids as starting materials for synthesizing fused heterocyclic systems like quinazolinones has been well-documented, highlighting the utility of such bifunctional precursors. nih.gov

Below is a table illustrating potential heterocyclic transformations.

ReagentReaction ConditionsResulting Heterocyclic Core
Acetic AnhydrideHeating2-Methylbenzoxazole
Phosgene EquivalentBaseBenzoxazol-2-one
Carbon DisulfideBase, HeatingBenzoxazole-2-thiol
Aldehydes/KetonesOxidative Conditions2-Substituted Benzoxazole

This table represents plausible reactions based on the established chemistry of ortho-aminophenols.

Role in the Synthesis of Functionally Active Molecules and Advanced Materials

The heterocyclic scaffolds derived from this compound are prevalent in functionally active molecules. Benzoxazole derivatives, in particular, are known to exhibit a wide spectrum of biological activities and are key components in many pharmaceuticals. The synthesis of novel bioactive esters and diesters from hydroxyphenylacetic acids has been explored to develop compounds with significant antioxidant and antibacterial properties. mdpi.com By serving as a key building block for (benzoxazol-2-yl)acetic acid derivatives, the title compound is a gateway to molecules with potential therapeutic applications.

Furthermore, the structural motifs accessible from this precursor are relevant in the field of advanced materials. For example, heterocyclic compounds are often investigated as organic light-emitting diodes (OLEDs), fluorescent probes, or components of functional polymers. The inherent functionality of the amino, hydroxyl, and carboxylic acid groups provides multiple points for polymerization or attachment to material surfaces.

Integration in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, represent a highly efficient strategy for building molecular complexity. nih.govnih.gov The structure of this compound, with its three distinct functional groups, makes it an ideal candidate for designing novel MCRs and cascade reactions.

The table below outlines potential MCRs where this compound could serve as a key component.

MCR TypeOther ComponentsPotential Product Class
Ugi ReactionAldehyde, Amine, Isocyanideα-Acylamino carboxamide with ortho-aminophenol moiety
Passerini ReactionAldehyde, Isocyanideα-Acyloxy carboxamide with ortho-aminophenol moiety
Petasis ReactionAldehyde, Amine, Boronic AcidSubstituted amine with ortho-aminophenol moiety

This table illustrates the potential application of the compound in well-established multi-component reactions based on its carboxylic acid functionality.

Environmental Fate and Ecological Considerations of 2 3 Amino 2 Hydroxyphenyl Acetic Acid

Abiotic Degradation Pathways (e.g., Photodegradation, Chemical Hydrolysis)

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily photodegradation (by sunlight) and chemical hydrolysis (reaction with water).

Photodegradation: Direct data on the photodegradation of 2-(3-Amino-2-hydroxyphenyl)acetic acid is unavailable. However, related structures containing phenolic and amino groups are known to be susceptible to photochemical transformation. In riverine systems, photodegradation is the primary mechanism for the loss of lignin (B12514952) phenols, which are hydroxylated aromatic compounds. proquest.com Studies on phenolic amino acids like tyrosine and tryptophan have shown they are sensitive to photo-degradation by UV and visible light. nih.gov

Research on the photocatalytic degradation of isomers of aminophenol demonstrated that 2-aminophenol (B121084) and 4-aminophenol (B1666318) could be completely degraded under visible light in 2.0 and 2.5 hours, respectively, using a Cu₂O photocatalyst. researchgate.net This suggests that the aromatic ring with amino and hydroxyl substituents is reactive to photo-oxidative processes. The rate of photodegradation of phenols can be influenced by the type and position of substituents on the aromatic ring. proquest.com

Chemical Hydrolysis: Chemical hydrolysis is a potential degradation pathway for compounds with susceptible functional groups, such as esters or amides. The acetic acid, amine, and phenol (B47542) groups on this compound are generally stable to hydrolysis under typical environmental pH conditions. However, under advanced oxidation processes, such as ozonation, related compounds can be formed through hydrolytic steps. For example, 2-amino-2-(p-hydroxyphenyl)acetic acid, a structural isomer of the target compound, is a known product of amoxicillin (B794) degradation following ozonation and hydrolytic workup. researchgate.net This indicates that while direct hydrolysis in the environment may be slow, the compound can be involved in oxidative and hydrolytic transformation pathways.

Biotic Degradation in Soil and Water Systems: Rates and Mechanisms

Biotic degradation by microorganisms is a primary pathway for the breakdown of many organic compounds in the environment.

Rates and Mechanisms: While no studies have specifically measured the biodegradation rate of this compound, research on its isomers and related compounds indicates a high potential for microbial degradation. Biodegradation is the main process responsible for the loss of the amino acid component of dissolved organic matter in aquatic systems. proquest.com

Microorganisms have demonstrated the ability to degrade various hydroxyphenylacetic acids. Species of Acinetobacter and Pseudomonas putida can utilize 4-hydroxyphenylacetic acid as a carbon source, breaking it down via a ring-fission pathway catalyzed by a dioxygenase enzyme. nih.gov Interestingly, the enzymes for this pathway were not induced when the bacteria were grown on 3-hydroxyphenylacetic acid, suggesting metabolic pathways can be highly specific to the isomer. nih.gov Similarly, the hyperthermophilic archaeon Ferroglobus placidus can anaerobically degrade the phenolic amino acids tyrosine and phenylalanine, forming 4-hydroxyphenylacetate (B1229458) as an intermediate. researchgate.net

The microbial degradation of phenoxyacetic acids, which share the phenylacetic acid backbone, has also been well-documented. Pseudomonas cepacia is capable of degrading 2,4,5-trichlorophenoxyacetic acid in soil, with up to 95% removal of high concentrations within one week under optimal conditions. nih.govnih.gov More recently, an endophytic fungus, Phomopsis sp., was found to effectively degrade 4-chloro-2-methylphenoxyacetic acid (MCPA), using it as a sole carbon source for growth. aloki.hu At an initial concentration of 50 mg/L, this fungus achieved an 86.9% degradation rate in 7 days. aloki.hu

These findings collectively suggest that this compound, with its amino and hydroxyl groups, is likely susceptible to microbial degradation in both soil and water, serving as a potential carbon and nitrogen source for various bacteria and fungi.

Table 2: Examples of Microbial Degradation of Related Phenylacetic and Phenoxyacetic Acids
CompoundMicroorganismEnvironmentKey Finding
4-Hydroxyphenylacetic AcidAcinetobacter sp., Pseudomonas putidaLab CultureMetabolized via a 2,3-dioxygenase ring-fission pathway. nih.gov
2,4,5-Trichlorophenoxyacetic AcidPseudomonas cepaciaSoil95% degradation (1 mg/g soil) within 1 week. nih.gov
4-chloro-2-methylphenoxyacetic acid (MCPA)Phomopsis sp. (fungus)Liquid Culture & Soil86.9% degradation (50 mg/L) in 7 days; utilized as sole carbon source. aloki.hu

Role in Environmental Remediation Strategies

There is currently no evidence to suggest that this compound is actively used in environmental remediation strategies. Its potential role is more likely as a biodegradable intermediate in the breakdown of more complex pollutants. For instance, compounds with a phenylacetic acid structure are known byproducts of industrial processes, such as the production of penicillin, and are considered pollutants that require treatment or recovery. google.com

The true relevance to remediation lies with the microorganisms that can degrade phenylacetic acid derivatives. The ability of bacteria and fungi to break down chlorinated phenoxyacetic herbicides is a clear example of bioremediation, where microbes are used to detoxify contaminated environments. nih.govresearchgate.netnih.govaloki.hu Should this compound be identified as a persistent environmental contaminant, it is plausible that similar bioremediation strategies involving the isolation and application of specific microbial strains could be developed for its removal.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(3-Amino-2-hydroxyphenyl)acetic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step functionalization of phenylacetic acid derivatives. Key steps include:

  • Amino group introduction : Reductive amination or nucleophilic substitution using NH₃/alkylamines under basic conditions (e.g., K₂CO₃ in DMF) .
  • Hydroxyl group protection : Use of tert-butyldimethylsilyl (TBS) ethers to prevent undesired side reactions during oxidation or substitution .
  • Acid moiety stabilization : Acid-sensitive intermediates require pH-controlled environments (pH 4–6) to avoid decarboxylation .
    Yield optimization hinges on solvent polarity (e.g., THF vs. DCM) and temperature (50–80°C for amination; 0–25°C for hydroxyl protection) .

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

  • NMR : The aromatic protons (6.8–7.2 ppm) and hydroxyl proton (~5.5 ppm, broad) in DMSO-d₆ confirm substitution patterns. Carboxylic acid protons appear at ~12.3 ppm .
  • X-ray crystallography : Orthorhombic crystal systems (e.g., space group Pbca) reveal hydrogen-bonded dimers between carboxylic acid groups, with bond lengths of 1.76–1.82 Å for O–H···O interactions .
  • FT-IR : Stretching vibrations at 1680 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (N–H/O–H) validate functional groups .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but limited in water (<1 mg/mL at pH 7). Solubility increases at alkaline pH (>10) due to deprotonation of the carboxylic acid group .
  • Stability : Degrades above 80°C via decarboxylation. Storage at –20°C in inert atmospheres (N₂/Ar) is recommended to prevent oxidation of the hydroxyl group .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311++G(d,p)) accurately models:

  • Electron density distribution : The hydroxyl and amino groups act as electron donors, reducing the electrophilicity of the aromatic ring .
  • Reactivity sites : Fukui indices indicate nucleophilic attack preferentially occurs at the para position of the hydroxyl group .
  • Solvent effects : Polarizable Continuum Models (PCM) predict a 5–10% increase in dipole moment in aqueous vs. gas-phase calculations .

Q. How can researchers reconcile contradictions in reported biological activity data for derivatives of this compound?

Discrepancies in IC₅₀ values or receptor binding affinities often arise from:

  • Structural variations : Substitution at the 4-position (e.g., –CF₃ vs. –Cl) alters steric bulk and hydrogen-bonding capacity, impacting target selectivity .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer ionic strength (e.g., 100 mM vs. 150 mM NaCl) modulate apparent activity .
  • Data normalization : Use of internal controls (e.g., β-galactosidase) and triplicate measurements reduces variability .

Q. What experimental strategies validate the compound’s in vitro antioxidant activity while minimizing false positives?

  • DPPH/ABTS assays : Include trolox equivalents and EDTA (1 mM) to quench metal ion interference .
  • Cellular ROS assays : Combine with mitochondrial membrane potential dyes (e.g., JC-1) to distinguish antioxidant effects from cytotoxicity .
  • LC-MS/MS quantification : Monitor degradation products (e.g., quinone formation from hydroxyl oxidation) to confirm stability during assays .

Q. How can researchers design derivatives to enhance metabolic stability without compromising pharmacological activity?

  • Bioisosteric replacement : Substitute the hydroxyl group with a methoxy or fluorine atom to reduce Phase II glucuronidation .
  • Prodrug strategies : Esterify the carboxylic acid group (e.g., ethyl ester) to improve cell permeability, with in situ hydrolysis by esterases .
  • Metabolite identification : Use hepatic microsomes (human/rat) and UPLC-QTOF-MS to map oxidative hotspots (e.g., benzylic C–H positions) .

Methodological Considerations

Q. What analytical techniques resolve co-elution issues in HPLC purity assessments?

  • Mobile phase optimization : Use 0.1% formic acid in acetonitrile/water (70:30) to improve peak separation for polar impurities .
  • Tandem MS detection : MRM transitions (e.g., m/z 180 → 136 for the parent ion) differentiate the compound from structurally similar byproducts .

Q. How do crystallographic data inform the design of co-crystals for improved bioavailability?

Hydrogen-bonding motifs from XRD (e.g., carboxylic acid dimers) guide co-former selection (e.g., nicotinamide) to enhance solubility via non-covalent interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.